molecular formula C39H28N8O14S2 B12792249 Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- CAS No. 73507-51-4

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-

Cat. No.: B12792249
CAS No.: 73507-51-4
M. Wt: 896.8 g/mol
InChI Key: BPOZSYOQHCIZJJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the preparation of diazonium salts from aromatic amines under acidic conditions. These diazonium salts are then coupled with phenolic compounds to form the azo dyes.

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidation products may include quinones and other oxidized aromatic compounds.

    Reduction: Reduction leads to the formation of aromatic amines.

    Substitution: Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used as a pigment in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Azo Bond Cleavage: The azo bonds can be cleaved under reducing conditions, leading to the formation of aromatic amines.

    Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,3’-methylenebis(6-hydroxy-5-methyl-)
  • Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide

Uniqueness

Benzoic acid, 3,3’-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)- is unique due to its specific azo groups and the presence of sulfonylphenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly valuable in applications requiring intense coloration and specific reactivity.

Properties

CAS No.

73507-51-4

Molecular Formula

C39H28N8O14S2

Molecular Weight

896.8 g/mol

IUPAC Name

5-[[3-carboxy-4-[[2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]methyl]-2-[[2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C39H28N8O14S2/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)

InChI Key

BPOZSYOQHCIZJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)O)O)C(=O)O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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